7H-Thiopyrano[2,3-g][1,3]benzothiazole
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Overview
Description
7H-Thiopyrano[2,3-g][1,3]benzothiazole is a heterocyclic compound with the molecular formula C10H7NS2 It is a sulfur-containing compound that features a fused ring system combining a thiopyrano ring and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Thiopyrano[2,3-g][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-mercaptobenzothiazole with suitable aldehydes or ketones in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) and catalysts like iodine or samarium triflate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7H-Thiopyrano[2,3-g][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzothiazole ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
7H-Thiopyrano[2,3-g][1,3]benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 7H-Thiopyrano[2,3-g][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the thiopyrano ring.
Thiopyran: Contains a sulfur atom in a six-membered ring but lacks the benzothiazole moiety.
Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur.
Uniqueness
7H-Thiopyrano[2,3-g][1,3]benzothiazole is unique due to its fused ring system, which combines the properties of both thiopyrano and benzothiazole rings. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7H-thiopyrano[2,3-g][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS2/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPGOWQHFXUTOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(S1)C=CC3=C2SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723692 |
Source
|
Record name | 7H-Thiopyrano[2,3-g][1,3]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13421-77-7 |
Source
|
Record name | 7H-Thiopyrano[2,3-g][1,3]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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